An In-depth Technical Guide to 1-Phenylpyrrolidine: Chemical Structure, Properties, and Synthesis
An In-depth Technical Guide to 1-Phenylpyrrolidine: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpyrrolidine, also known as N-phenylpyrrolidine, is an aromatic heterocyclic organic compound with the chemical formula C₁₀H₁₃N.[1][2][3][4][5][6][7] It is a derivative of pyrrolidine (B122466) where a phenyl group is attached to the nitrogen atom. This compound serves as an important structural motif and a versatile intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and dyes.[2][8] Its pyrrolidine scaffold is a prevalent feature in many natural products and medicinal compounds, valued for its ability to explore three-dimensional chemical space.[9][10] This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-Phenylpyrrolidine, along with detailed experimental protocols and safety information.
Chemical Structure and Properties
The chemical structure of 1-Phenylpyrrolidine consists of a five-membered saturated pyrrolidine ring bonded to a phenyl group via the nitrogen atom.
Structure Diagram
Caption: Chemical structure of 1-Phenylpyrrolidine.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 1-Phenylpyrrolidine is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃N | [1][2][3][4][5][6][7] |
| Molecular Weight | 147.22 g/mol | [1][2][3][4][6][7] |
| Appearance | Clear colorless to yellow to orange to brown oily liquid. | [1][11][12] |
| Melting Point | 11°C | [1] |
| Boiling Point | 133-134°C at 19 mmHg, 119-120°C at 1.6 kPa, 81°C at 0.06 kPa | [1][2][6] |
| Density | 1.018 - 1.0260 g/cm³ at 25°C | [1] |
| Refractive Index (n_D) | 1.5813 - 1.5820 at 20°C | [1][2][6][11] |
| Solubility | Not miscible in water. Soluble in ether. | [1][2] |
| Vapor Pressure | 0.0439 mmHg at 25°C | [1] |
| Flash Point | 133-134°C at 19mm | [1] |
| Storage Temperature | Room temperature, recommended in a cool and dark place (<15°C). | [2][12][13] |
Spectral Data
The structural characterization of 1-Phenylpyrrolidine is supported by various spectroscopic techniques.
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 1.96-1.99 (m, 4H, CH₂), 3.25-3.28 (m, 4H, NCH₂), 6.56 (d, J=7.9 Hz, 2H, Ar-H), 6.64 (t, J=7.3 Hz, 1H, Ar-H), 7.21 (td, J=6.8, 0.9 Hz, 2H, Ar-H). | [8] |
| ¹³C NMR (CDCl₃) | δ (ppm): 25.7, 47.8, 111.9, 115.6, 129.3, 148.2. | [8] |
| Mass Spectrometry (GC-MS) | Key fragments observed at m/z 147 (M⁺) and 146. | [3] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available for this compound. | [3] |
Synthesis of 1-Phenylpyrrolidine
Several synthetic routes have been developed for the preparation of 1-Phenylpyrrolidine. The most common methods involve the N-arylation of pyrrolidine or the reaction of anilines with 1,4-dihalobutanes or their equivalents.
Synthesis Methods Overview
Caption: Common synthetic strategies for 1-Phenylpyrrolidine.
Detailed Experimental Protocols
Method 1: Synthesis from Aniline (B41778) and Tetrahydrofuran
This method involves the reaction of aniline with tetrahydrofuran (THF) in the presence of a Lewis acid catalyst.[8]
Reaction Scheme:
Aniline + Tetrahydrofuran --(BF₃·OEt₂, Toluene (B28343), 110°C)--> 1-Phenylpyrrolidine
Materials:
-
Aniline (93 mg, 1 mmol)
-
Boron trifluoride etherate solution (0.15 mL, 1.2 mmol, 170.3 mg)
-
Tetrahydrofuran (1.0 mL, 10 mmol)
-
Toluene, freshly distilled (4 mL)
-
Saturated sodium bicarbonate solution (10 mL)
-
Dichloromethane (B109758) (3 x 10 mL)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether (60-90°C)
Procedure:
-
Under an argon atmosphere, add 0.15 mL (1.2 mmol) of boron trifluoride etherate solution and 0.1 mL (1 mmol) of aniline to 4 mL of freshly distilled toluene at room temperature.
-
Stir the mixture at room temperature for 60 minutes.
-
Add 1.0 mL (10 mmol) of tetrahydrofuran to the reaction mixture.
-
Slowly increase the temperature to 110°C and reflux for 24 hours.
-
Cool the reaction system to room temperature.
-
Add 10 mL of saturated sodium bicarbonate solution and stir thoroughly.
-
Extract the organic phase with dichloromethane (3 x 10 mL).
-
Combine the organic phases and dry with anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether (60-90°C) and dichloromethane (1:4 volume ratio) as the eluent to yield 1-Phenylpyrrolidine as a pale yellow oily substance (87 mg, 59% yield).[8]
Method 2: Synthesis from Aromatic Amines and 1,4-Dihalobutane
This is a classical method involving the nucleophilic substitution of a 1,4-dihalobutane with an aromatic amine under alkaline conditions.[8]
Reaction Scheme:
Aniline + 1,4-Dibromobutane (B41627) --(K₂CO₃ (aq))--> 1-Phenylpyrrolidine
General Procedure (Conceptual):
-
An aromatic amine is reacted with 1,4-dibromobutane in the presence of an aqueous solution of a base, such as potassium carbonate.
-
The reaction mixture is typically heated to facilitate the double nucleophilic substitution, leading to the formation of the pyrrolidine ring.
-
After the reaction is complete, the product is extracted with an organic solvent, and the solvent is removed.
-
The crude product is then purified, usually by distillation or column chromatography.
Biological Activity and Signaling Pathways
While 1-Phenylpyrrolidine itself is primarily utilized as a chemical intermediate, several of its derivatives have been shown to possess significant biological activities. Research has indicated that certain substituted 1-phenylpyrrolidine derivatives can modulate various signaling pathways.
For instance, compounds such as 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine have been shown to inhibit Toll-like receptor (TLR) signaling pathways, specifically the MyD88-dependent and TRIF-dependent pathways.[14] This inhibition leads to a decrease in the activation of NF-κB and IRF3, which are key transcription factors in the inflammatory response.[14][15][16] Similarly, other derivatives have been investigated as inhibitors of Notum carboxylesterase, which is a negative regulator of Wnt signaling.[17]
It is important to note that these biological activities are associated with specific derivatives of 1-phenylpyrrolidine and not the parent compound itself. The 1-phenylpyrrolidine core structure, however, provides a valuable scaffold for the development of novel therapeutic agents targeting these and other signaling pathways.
Illustrative Signaling Pathway Inhibition by a 1-Phenylpyrrolidine Derivative
Caption: Simplified diagram of TLR4 signaling inhibition.
Safety and Handling
1-Phenylpyrrolidine is a hazardous substance and should be handled with appropriate safety precautions.
-
Toxicity: It is toxic if swallowed and toxic in contact with skin.[2]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[18][19]
-
Handling: Use in a well-ventilated area. Avoid contact with skin and eyes.[18][20]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. It is incompatible with strong oxidizing agents.[2]
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Applications in Research and Drug Development
1-Phenylpyrrolidine is a valuable building block in organic synthesis and medicinal chemistry.[8] Its applications include:
-
Pharmaceutical Synthesis: It serves as an intermediate in the preparation of various pharmaceutical compounds.[2][21] The pyrrolidine ring is a key structural feature in many biologically active molecules.[9][10]
-
Agrochemicals: It is used in the synthesis of certain agrochemicals.[2][21]
-
Fragment-Based Drug Discovery: The 1-phenylpyrrolidine scaffold has been identified as a starting point for the development of enzyme inhibitors.[17]
Conclusion
1-Phenylpyrrolidine is a fundamentally important heterocyclic compound with a well-defined chemical structure and a range of established synthetic methods. While its direct biological applications are limited, its role as a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals is significant. For researchers and professionals in drug development, a thorough understanding of the properties, synthesis, and safe handling of 1-Phenylpyrrolidine is essential for its effective utilization in the creation of novel and complex molecules. Further research into the biological activities of its derivatives is likely to continue to uncover new therapeutic opportunities.
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